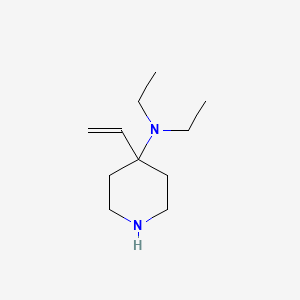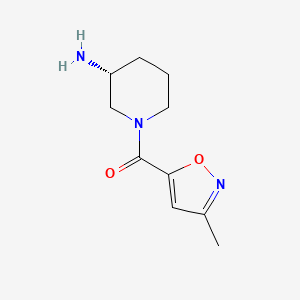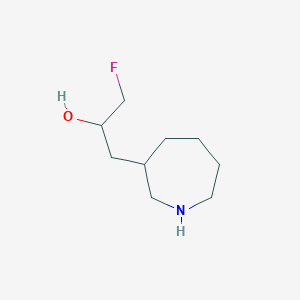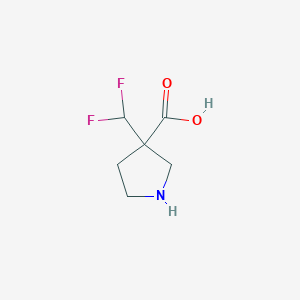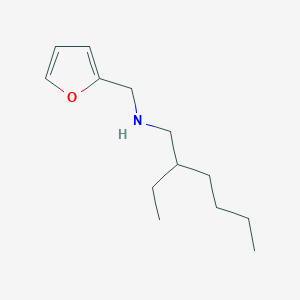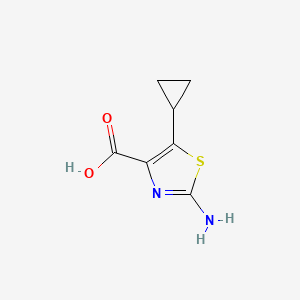
4-Bromo-3-fluorophenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluorophenyl chloroformate is an organic compound with the molecular formula C7H3BrClFO2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluorophenyl chloroformate typically involves the reaction of 4-bromo-3-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:
[ \text{4-Bromo-3-fluoroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with stringent safety measures due to the use of phosgene, a toxic and hazardous reagent. The process includes steps such as:
Raw Material Preparation: Ensuring the purity of 4-bromo-3-fluoroaniline.
Reaction Setup: Using reactors equipped with proper ventilation and safety controls.
Reaction Execution: Controlled addition of phosgene to the aniline derivative.
Product Isolation: Purification of the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines or alcohols to form carbamates or carbonates.
Hydrolysis: Reaction with water to produce 4-bromo-3-fluorophenol and carbon dioxide.
Coupling Reactions: Participation in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Conducted under acidic or basic conditions.
Coupling Reactions: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
4-Bromo-3-fluorophenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing protective groups or functional groups in organic molecules.
Pharmaceutical Research: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a tool for modifying biomolecules and studying their interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of carbamates, carbonates, and thiocarbonates, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenyl chloroformate
- 4-Fluorophenyl chloroformate
- Phenyl chloroformate
Comparison
4-Bromo-3-fluorophenyl chloroformate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and selectivity in chemical reactions. Compared to 4-Fluorophenyl chloroformate, the bromine atom adds steric bulk and can affect the compound’s behavior in nucleophilic substitution reactions. Phenyl chloroformate, lacking any halogen substituents, is less reactive and selective compared to its halogenated derivatives.
Properties
Molecular Formula |
C7H3BrClFO2 |
|---|---|
Molecular Weight |
253.45 g/mol |
IUPAC Name |
(4-bromo-3-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrClFO2/c8-5-2-1-4(3-6(5)10)12-7(9)11/h1-3H |
InChI Key |
VOWXVVJDVPIGAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


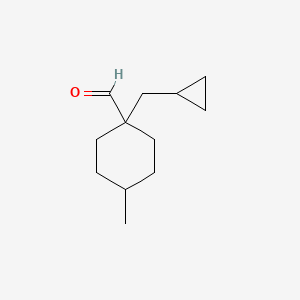
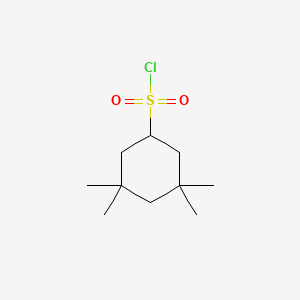
![Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B13240703.png)
![4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol](/img/structure/B13240711.png)
![3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B13240733.png)
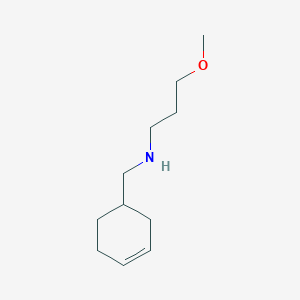
![1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13240745.png)
